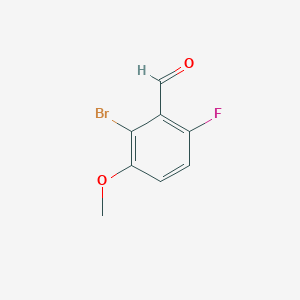

2-Bromo-6-fluoro-3-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

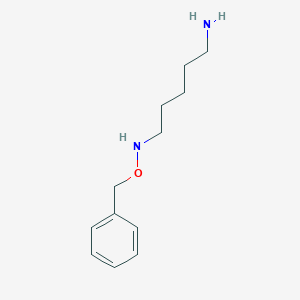

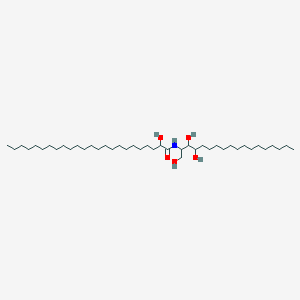

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Synthesis Analysis

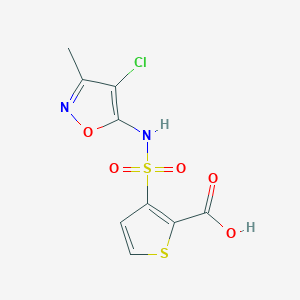

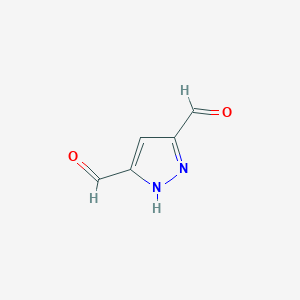

This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . To construct benzosuberone cores, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 .Chemical Reactions Analysis

In the construction of benzosuberone cores, 2-Bromo-6-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is 233.03 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 231.95352 g/mol . It has a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

Telescoping Process in Synthesis : 2-Bromo-6-fluoro-3-methoxybenzaldehyde has been utilized in the telescoping process of synthesizing key intermediates for drug discoveries. This process improved the original synthetic route, increasing the total yield by 18% while maintaining purity, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, achieving an overall yield of about 47% and 99.8% purity. This synthesis highlights the compound's versatility in producing other chemical derivatives (Chen Bing-he, 2008).

Facile Synthesis Method : A simplified one-step synthesis method for 3-fluoro-4-methoxybenzaldehyde, related to 2-Bromo-6-fluoro-3-methoxybenzaldehyde, has been developed. This method avoids the use of concentrated acids, reducing industrial production damage and costs (Wang Bao-jie, 2006).

Biological and Environmental Studies

Halogenated Compound Metabolism in Fungi : Studies on the white rot fungus Bjerkandera adusta show that it produces chlorinated and brominated methoxybenzaldehyde metabolites, including compounds related to 2-Bromo-6-fluoro-3-methoxybenzaldehyde. These findings provide insight into halogenation mechanisms in fungi (Beck, Lauritsen, Patrick, & Cooks, 2000).

Bioconversion Potential of Fungus Bjerkandera Adusta : This fungus demonstrated the ability to produce mixed chloro-fluoro-methoxybenzaldehydes, indicating its potential in producing novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).

Spectroscopic Studies for Stability Analysis : Spectroscopic studies (FT-IR, FT-Raman) and computational analyses (DFT) on related compounds like 5-bromo-2-methoxybenzaldehyde provide insights into molecular stability, charge delocalization patterns, and thermodynamic properties, which are relevant for understanding the behavior of 2-Bromo-6-fluoro-3-methoxybenzaldehyde (Balachandran, Santhi, & Karpagam, 2013).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde derivative Similar compounds have been used as intermediates in the synthesis of inhibitors for protein kinases such as pim-1, pim-2, and pim-3 .

Mode of Action

For instance, they can undergo a Wittig reaction to construct benzosuberone cores .

Biochemical Pathways

It’s known that benzaldehyde derivatives can be involved in the synthesis of potent and selective inhibitors of protein kinases . These kinases are involved in numerous cellular processes, including cell growth and survival, and their inhibition can have significant downstream effects.

Result of Action

If it acts as an intermediate in the synthesis of protein kinase inhibitors, it could potentially influence cell growth and survival .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-fluoro-3-methoxybenzaldehyde can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBFVPVUAXWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)

![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)